

Introduction: The Versatility of a Halogenated Heterocycle

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Compound of Interest

Compound Name: 4-Chloroisoquinoline

Cat. No.: B075444

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4-Chloroisoquinoline is a heterocyclic aromatic compound characterized by an isoquinoline core with a chlorine atom substituted at the C4 position.^[1] Its chemical formula is C₉H₆CIN.^[1] ^[2]^[3]^[4] This molecule serves as a pivotal building block in the landscape of organic synthesis and medicinal chemistry. The strategic placement of the chlorine atom imparts unique reactivity, making it a versatile intermediate for constructing more complex molecular architectures.^[1] Its applications are extensive, ranging from the synthesis of novel pharmaceuticals, particularly kinase inhibitors and receptor antagonists, to the development of new agrochemicals and dyes.^[5]^[6] This guide provides a comprehensive overview of its chemical structure, physicochemical properties, synthesis, reactivity, and key applications for professionals in research and drug development.

Core Chemical Identity

- IUPAC Name: **4-chloroisoquinoline**^[3]
- CAS Number: 1532-91-8^[2]^[3]^[4]^[5]
- Molecular Formula: C₉H₆CIN^[1]^[2]^[4]^[5]

Chemical Structure and Physicochemical Profile

4-Chloroisoquinoline features a fused ring structure, comprising a benzene ring fused to a pyridine ring.^[1] The chlorine substituent is located on the pyridine ring at the position adjacent to the ring fusion and opposite the nitrogen atom.

Caption: 2D Chemical Structure of **4-Chloroisooquinoline**.

The physicochemical properties of **4-Chloroisooquinoline** are summarized in the table below, providing essential data for experimental design and application.

| Property | Value | Source(s) |
|------------------|---|-----------|
| Molecular Weight | 163.60 g/mol | [3][4] |
| Appearance | Colorless to pale yellow or light brown crystalline solid. | [1][5] |
| Melting Point | 27.5-29.5 °C | [4][5] |
| Boiling Point | 130-132 °C at 9 Torr | [4][5] |
| Density | 1.225 g/cm ³ at 21 °C | [4][5] |
| Solubility | Soluble in organic solvents like ethanol, benzene, and dimethylformamide. | [5] |
| pKa | 3.30 ± 0.10 (Predicted) | [4][5] |
| InChIKey | LBEQEEIDWHKVAR-UHFFFAOYSA-N | [3][4] |

Synthesis and Experimental Protocols

The synthesis of **4-chloroisooquinolines** often involves the chlorination of the corresponding isoquinolinone precursor. A common and effective method utilizes phosphorus oxychloride (POCl_3), which acts as both a chlorinating agent and a dehydrating agent to convert the keto group of isoquinolin-4(1H)-one into the desired 4-chloro derivative.

Rationale for Synthetic Approach

The conversion of a cyclic amide (lactam) or ketone, such as isoquinolin-4(1H)-one, to its corresponding chloro-derivative is a cornerstone transformation in heterocyclic chemistry. Phosphorus oxychloride is the reagent of choice for this reaction due to its high reactivity and the favorable thermodynamics of forming a stable phosphoryl chloride byproduct. The

mechanism involves the activation of the carbonyl oxygen by POCl_3 , followed by nucleophilic attack of the chloride ion.

Illustrative Synthesis Workflow

Caption: General workflow for the synthesis of **4-Chloroisoquinoline**.

Step-by-Step Experimental Protocol

This protocol is adapted from analogous procedures for synthesizing chloro-substituted nitrogen heterocycles.^[7]

- Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add isoquinolin-4(1H)-one (1 equivalent).
- Reagent Addition: In a well-ventilated fume hood, carefully add phosphorus oxychloride (POCl_3) (10-15 equivalents). POCl_3 often serves as both the reagent and the solvent.
- Reaction: Heat the mixture to reflux for 3-5 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
- Work-up: After completion, allow the reaction mixture to cool to room temperature. Carefully concentrate the mixture under reduced pressure to remove excess POCl_3 .
- Neutralization & Extraction: The residue is cautiously quenched by pouring it onto crushed ice and then neutralized with a 5N aqueous sodium hydroxide solution until basic. The aqueous layer is then extracted three times with dichloromethane (CH_2Cl_2).
- Drying and Concentration: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate (MgSO_4), filtered, and concentrated under reduced pressure.
- Purification: The crude product is purified by flash column chromatography on silica gel to yield pure **4-Chloroisoquinoline**.^[7]

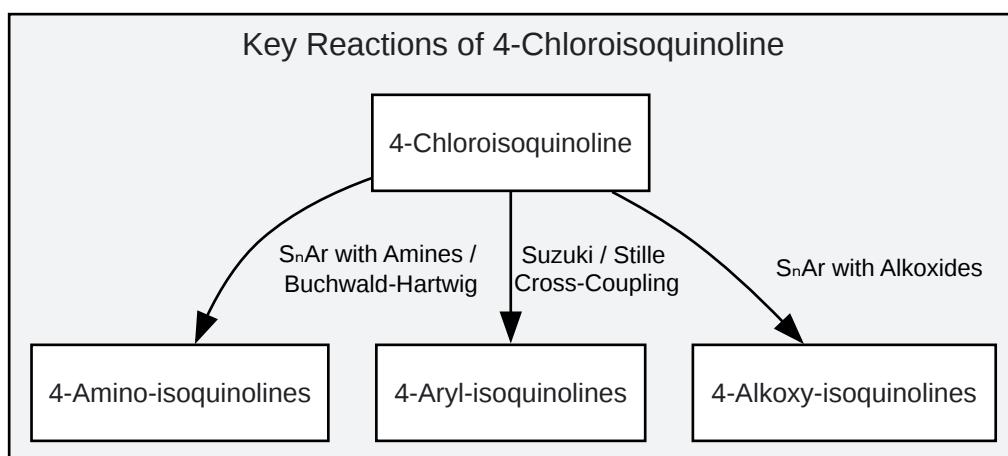
Chemical Reactivity and Synthetic Utility

The reactivity of **4-Chloroisoquinoline** is dominated by the C-Cl bond. The electron-withdrawing nature of the isoquinoline nitrogen atom activates the chlorine at the C4 position,

making it a good leaving group for nucleophilic aromatic substitution (S_NAr) reactions.[\[1\]](#)

Key Reactions

- Nucleophilic Aromatic Substitution (S_NAr): This is the most prominent reaction pathway. The chlorine atom can be readily displaced by a wide range of nucleophiles, including amines, thiols, alkoxides, and hydrazines. This allows for the straightforward introduction of diverse functional groups at the C4 position, a critical step in building molecular libraries for drug discovery.[\[1\]\[8\]](#)
- Cross-Coupling Reactions: **4-Chloroisoquinoline** is an excellent substrate for transition-metal-catalyzed cross-coupling reactions such as Suzuki, Stille, and Buchwald-Hartwig aminations. These reactions enable the formation of C-C, C-N, and C-O bonds, providing powerful tools for synthesizing complex biaryl structures and other elaborate derivatives.[\[6\]](#)



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Caption: Major reaction pathways for **4-Chloroisoquinoline**.

Applications in Drug Discovery and Medicinal Chemistry

The isoquinoline scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic drugs. **4-Chloroisoquinoline** provides a direct entry point to novel analogues with diverse biological activities.

- Kinase Inhibitors: The isoquinoline core can mimic the purine ring of ATP, allowing derivatives to bind to the ATP-binding site of protein kinases. By modifying the C4 position, chemists can introduce functionalities that confer selectivity and potency against specific kinase targets implicated in cancer and inflammatory diseases.[6]
- Receptor Antagonists: Derivatives of **4-Chloroisoquinoline** are used to develop antagonists for various G-protein coupled receptors (GPCRs) and ion channels, playing a role in therapies for central nervous system (CNS) disorders.[6]
- Antimicrobial Agents: The scaffold has been incorporated into compounds designed to combat bacterial and parasitic infections.[6]
- Agrochemicals: It is also used in agrochemical research to design new active ingredients for crop protection products.[6]

Safety, Handling, and Storage

As with any chemical reagent, proper safety protocols must be followed when handling **4-Chloroisoquinoline**.

- Hazards: The compound may cause skin and eye irritation. It is potentially harmful if inhaled or swallowed.[5][9]
- Handling: Work should be conducted in a well-ventilated area or a fume hood.[9][10] Personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is mandatory.[5][9] Avoid direct contact with skin and eyes and prevent the formation of dust or aerosols.[10]
- Storage: Store the container tightly closed in a dry, cool, and well-ventilated place, away from direct sunlight and incompatible materials.[5][9][10] Recommended storage temperature is often between 2-8°C.[4]

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